molecular formula C9H17N3O B3380711 1-Cyclopentylazetidine-2-carbohydrazide CAS No. 2044712-57-2

1-Cyclopentylazetidine-2-carbohydrazide

Cat. No.: B3380711
CAS No.: 2044712-57-2
M. Wt: 183.25
InChI Key: YIXHQBJWVOUPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentylazetidine-2-carbohydrazide is a heterocyclic compound featuring a four-membered azetidine ring fused with a cyclopentyl group and a carbohydrazide moiety. This structure combines conformational rigidity from the azetidine and cyclopentyl units with the reactive hydrazide functional group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

1-cyclopentylazetidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-11-9(13)8-5-6-12(8)7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXHQBJWVOUPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentylazetidine-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique azetidine structure, which contributes to its biological activity. The compound's molecular formula is C8H14N4OC_8H_{14}N_4O, and it features a cyclopentyl group attached to an azetidine ring, which is further substituted with a carbohydrazide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest, preventing the transition from the G1 phase to the S phase, which is crucial in cancer cell proliferation.

Targeted Pathways

  • Cell Cycle Regulation : By inhibiting CDK2, the compound may induce apoptosis in cancer cells.
  • Signal Transduction : It may also affect pathways related to STAT3 signaling, which is involved in various cellular processes including growth and survival.

Biological Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines.

Case Studies and Experimental Data

  • Anticancer Activity :
    • In a study involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468), this compound showed an EC50 value of approximately 2.5 μM after 72 hours of treatment, indicating potent cytotoxicity against these cells .
    • Comparative analysis with other azetidine derivatives revealed that modifications to the substituents significantly impacted their biological activity. For instance, derivatives with different alkyl or aryl groups demonstrated varying levels of potency against cancer cells.
CompoundCell LineEC50 (μM)Mechanism of Action
This compoundMDA-MB-2312.5CDK2 inhibition
Other derivative AMDA-MB-231>10No significant activity
Other derivative BMDA-MB-4684.4Weaker STAT3 inhibition

Research Findings

Recent studies have focused on optimizing the structure of azetidine derivatives to enhance their biological activity. The incorporation of various functional groups has been shown to improve their selectivity and potency against specific cancer types.

Key Observations:

  • Structure-Activity Relationship (SAR) : Modifications in the cyclopentyl group or the hydrazide moiety can lead to significant changes in anticancer activity.
  • In Vivo Studies : Future research is needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : Compounds like 2-Cyclopentylidenehydrazine exhibit extensive N–H⋯O/N hydrogen bonding, forming parallel sheets . This suggests similar crystallinity for the target compound.
  • Functional Groups : Sulfanyl and thiosemicarbazide groups in benzimidazole derivatives (e.g., ) enhance metal-binding capacity, unlike the carbohydrazide moiety in the target compound.

Reactivity Insights :

  • The target compound likely forms via hydrazide-aldehyde/ketone condensation, analogous to and .
  • Cyclopentyl groups may require specialized catalysts for ring closure, as seen in cyclohexylidene synthesis .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Trends Hydrogen Bonding References
This compound ~225 (estimated) Moderate in polar solvents Likely N–H⋯O/N networks -
2-Cyclopentylidenehydrazine 153.18 Low in water N–H⋯O/N/C–H⋯O sheets
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-pyridin-2-ylmethylidene]acetohydrazide 453.95 DMSO-soluble Sulfanyl enhances π-π stacking

Notes:

  • The cyclopentyl group may reduce water solubility compared to benzimidazole derivatives but improve lipid membrane permeability .
  • Hydrogen bonding in carbohydrazides correlates with thermal stability, as observed in 2-Cyclopentylidenehydrazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentylazetidine-2-carbohydrazide
Reactant of Route 2
1-Cyclopentylazetidine-2-carbohydrazide

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